molecular formula C22H21N3O4S B2784974 methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate CAS No. 1094757-35-3

methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate

Cat. No.: B2784974
CAS No.: 1094757-35-3
M. Wt: 423.49
InChI Key: JCKCOVOIHXSXFR-UHFFFAOYSA-N
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Description

methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7410^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a diazepine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diazepine moiety: This step involves the condensation of a naphthalene derivative with a suitable amine, followed by cyclization.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the diazepine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dimethyl-3-oxopentanoate
  • Methyl 4,4-dimethyl-3-oxovalerate
  • Methyl 3-oxo-4,4-dimethylpentanoate

Uniqueness

methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a diazepine moiety, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-11-12(2)30-21(18(11)22(28)29-3)25-17(26)10-16-20(27)24-15-9-5-7-13-6-4-8-14(23-16)19(13)15/h4-9,16,23H,10H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKCOVOIHXSXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Reactant of Route 2
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Reactant of Route 4
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Reactant of Route 5
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate

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